molecular formula C7H6N2O2 B12857116 6-Aminobenzo[d]oxazol-5-ol CAS No. 783366-34-7

6-Aminobenzo[d]oxazol-5-ol

Cat. No.: B12857116
CAS No.: 783366-34-7
M. Wt: 150.13 g/mol
InChI Key: UFOLCEDMDHPYKE-UHFFFAOYSA-N
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Description

6-Aminobenzo[d]oxazol-5-ol is a heterocyclic compound that belongs to the oxazole family. This compound is characterized by a fused benzene and oxazole ring system, with an amino group at the 6th position and a hydroxyl group at the 5th position. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 6-Aminobenzo[d]oxazol-5-ol involves the reaction of 2-aminophenol with cyanogen bromide under basic conditions. This reaction leads to the formation of the oxazole ring through cyclization. Another method involves the use of microwave-assisted synthesis, where 2-aminobenzoxazole is reacted with 2-bromoacetophenone in a mixture of water and isopropanol under microwave irradiation .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of microwave-assisted synthesis is particularly advantageous in industrial settings due to its efficiency and reduced reaction times. Additionally, catalyst-free methods are preferred to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

6-Aminobenzo[d]oxazol-5-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the amino and hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, quinone derivatives, and reduced heterocyclic compounds .

Scientific Research Applications

6-Aminobenzo[d]oxazol-5-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used as a probe in biological studies to investigate enzyme functions and receptor interactions.

    Medicine: It has potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: The compound is used in the development of advanced materials, such as polymers and dyes

Mechanism of Action

The mechanism of action of 6-Aminobenzo[d]oxazol-5-ol involves its interaction with various molecular targets. In biological systems, the compound can bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit certain kinases, which play a role in cell signaling pathways. The compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins contributes to its biological activity .

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzoxazole: Similar structure but lacks the hydroxyl group at the 5th position.

    2-Methoxybenzo[d]oxazole: Contains a methoxy group instead of an amino group.

    2-Ethoxybenzo[d]oxazole: Contains an ethoxy group instead of an amino group.

Uniqueness

6-Aminobenzo[d]oxazol-5-ol is unique due to the presence of both an amino group and a hydroxyl group on the oxazole ring. This dual functionality allows for a wider range of chemical reactions and biological interactions compared to its analogs .

Properties

CAS No.

783366-34-7

Molecular Formula

C7H6N2O2

Molecular Weight

150.13 g/mol

IUPAC Name

6-amino-1,3-benzoxazol-5-ol

InChI

InChI=1S/C7H6N2O2/c8-4-1-7-5(2-6(4)10)9-3-11-7/h1-3,10H,8H2

InChI Key

UFOLCEDMDHPYKE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC2=C1OC=N2)O)N

Origin of Product

United States

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